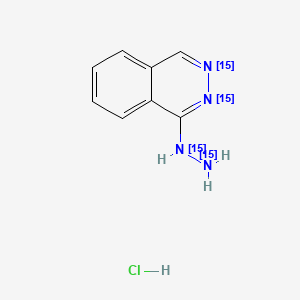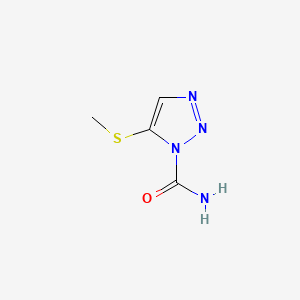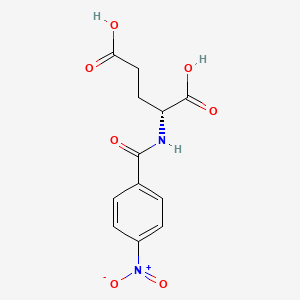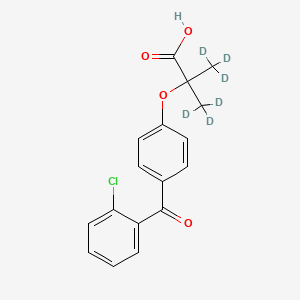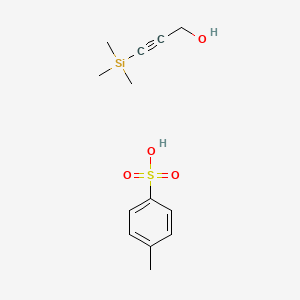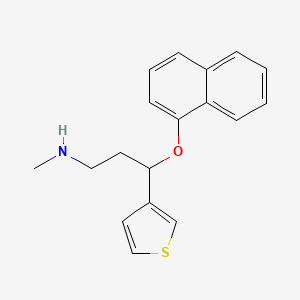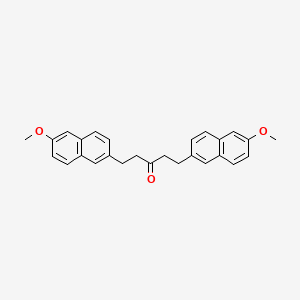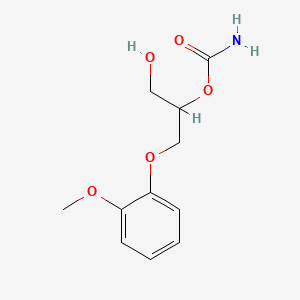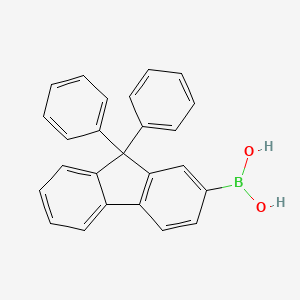
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid
Übersicht
Beschreibung
“(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” is an important intermediate in organic synthesis, used for the synthesis of other compounds . It has a high fluorescence efficiency and can be used as a fluorescent material in optoelectronic devices .
Synthesis Analysis
The synthesis of “(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” typically involves the reaction of phenylboronic acid with fluorene-2-aldehyde .Molecular Structure Analysis
The molecular formula of “(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” is C25H19BO2 . The InChI code is 1S/C25H19BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,27-28H .Chemical Reactions Analysis
As an organic synthesis intermediate, “(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” is used in the synthesis of other compounds .Physical And Chemical Properties Analysis
“(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” has a molecular weight of 362.24 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Light Emitting Diodes (OLEDs)
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: is utilized in the synthesis of fluorescent materials that are integral to the development of OLEDs. These materials are crucial for creating the vibrant displays found in modern smartphones, TVs, and monitors. The compound’s high fluorescence efficiency makes it an excellent candidate for blue-emitting materials in OLEDs .
Photocatalysis
Researchers employ this compound in the creation of pyrene-fluorene based chromophores. These chromophores are studied for their potential applications in photocatalysis, which is the acceleration of a photoreaction in the presence of a catalyst. In photocatalysis, light is absorbed to create an excited state, leading to a chemical reaction .
Organic Electronic Devices
The boronic acid derivative is also used in the synthesis of materials for organic electronic devices. These devices, which include organic field-effect transistors and organic photovoltaic cells, benefit from the compound’s properties, such as its ability to transport charge .
Fluorescent Probes and Sensors
Due to its fluorescent properties, (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid can be used to create fluorescent probes and sensors. These are important tools in biochemistry and medical diagnostics for detecting the presence of various biomolecules .
Drug Discovery and Medicinal Chemistry
In medicinal chemistry, the compound finds application as a building block for the synthesis of potential drug candidates. Its structural motif is often found in molecules with biological activity, making it a valuable component in the drug discovery process .
Material Science
The compound’s unique structure is beneficial in material science, where it is used to synthesize new materials with desirable properties like increased strength, flexibility, or electrical conductivity .
Chemical Synthesis
As an important organic synthesis intermediate, (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid is used to construct a wide variety of complex organic compounds. Its reactivity with various organic substrates allows for the creation of diverse molecular architectures .
Optoelectronic Materials
The boronic acid derivative is instrumental in developing optoelectronic materials, which are used in devices that detect and control light. These materials have applications in solar cells, photodetectors, and laser technologies .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets, leading to changes in cellular processes.
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including suzuki coupling reactions .
Pharmacokinetics
The compound has a predicted density of 1.28±0.1 g/cm3 and a boiling point of 546.3±60.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that the compound has a high fluorescence efficiency and can be used as a fluorescent material in optoelectronic devices .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid. For instance, the compound should be stored in an inert atmosphere at room temperature . It is also important to note that as an organic compound, it may pose certain toxicity and irritancy risks to humans . Therefore, appropriate protective measures should be taken when handling this compound.
Eigenschaften
IUPAC Name |
(9,9-diphenylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFALCJMNUHBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258947 | |
| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |
CAS RN |
400607-31-0 | |
| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400607-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Diphenylfluorene-2-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)

